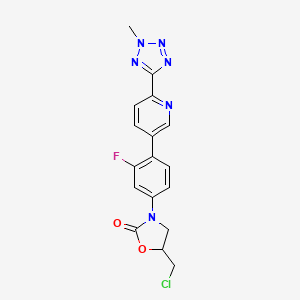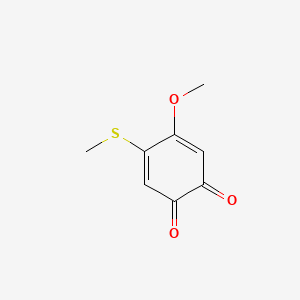
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with benzoyloxy and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Bis(benzoyloxy)-6-hydroxybenzoic acid.
Reduction: 2,4-Bis(benzoyloxy)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and phenolic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group undergoes electron transfer to form a carboxylic acid. In biological systems, the compound may interact with enzymes that recognize aldehyde or phenolic groups, leading to various biochemical transformations.
Comparación Con Compuestos Similares
2,4-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of benzoyloxy groups.
2,4-Dihydroxybenzaldehyde: Lacks the benzoyloxy groups, making it less reactive in certain substitution reactions.
2,4-Bis(2-chloroethoxy)benzaldehyde: Contains chloroethoxy groups, which can undergo different types of chemical reactions compared to benzoyloxy groups.
Uniqueness: 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is unique due to the presence of both benzoyloxy and hydroxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
127784-18-3 |
|---|---|
Fórmula molecular |
C21H14O6 |
Peso molecular |
362.337 |
Nombre IUPAC |
(3-benzoyloxy-4-formyl-5-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C21H14O6/c22-13-17-18(23)11-16(26-20(24)14-7-3-1-4-8-14)12-19(17)27-21(25)15-9-5-2-6-10-15/h1-13,23H |
Clave InChI |
ZFYDPUCGXQSCIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)OC(=O)C3=CC=CC=C3)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)











